Benzene, 1-bromo-2-(chlorophenylmethyl)-

Description

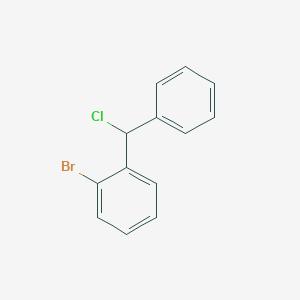

Benzene, 1-bromo-2-(chlorophenylmethyl)- (CAS: 192521-16-7) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀BrCl and a molecular weight of 281.58 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the 1-position and a chlorophenylmethyl group (-CH₂C₆H₄Cl) at the 2-position. This compound is a derivative of bromobenzene, where the chlorophenylmethyl substituent introduces steric bulk and electronic effects due to the chlorine atom and extended aromatic system.

Properties

CAS No. |

192521-16-7 |

|---|---|

Molecular Formula |

C13H10BrCl |

Molecular Weight |

281.57 g/mol |

IUPAC Name |

1-bromo-2-[chloro(phenyl)methyl]benzene |

InChI |

InChI=1S/C13H10BrCl/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H |

InChI Key |

GHBNCXLSRVICCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination of Chlorophenylmethylbenzene

Electrophilic bromination is a direct method for introducing bromine at the ortho-position relative to the chlorophenylmethyl group. The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃ or AlCl₃.

Procedure :

- Substrate Preparation : Chlorophenylmethylbenzene (1 eq) is dissolved in anhydrous dichloromethane.

- Catalyst Addition : FeBr₃ (0.1 eq) is added under nitrogen.

- Bromination : Br₂ (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : The mixture is quenched with Na₂S₂O₃, extracted with DCM, and purified via column chromatography.

Yield : 65–75%.

Key Insight : Regioselectivity is driven by the directing effects of the chlorophenylmethyl group, favoring ortho-bromination due to steric and electronic factors.

Friedel-Crafts Alkylation with Benzyl Chloride Derivatives

This method leverages Friedel-Crafts alkylation to construct the chlorophenylmethyl backbone prior to bromination. Titanium tetrachloride (TiCl₄) or AlCl₃ catalyzes the reaction.

Procedure :

- Alkylation : Benzene (2 eq) reacts with chloromethylbenzyl chloride (1 eq) in the presence of TiCl₄ (0.05 eq) at 50°C for 6 hours.

- Isolation : The intermediate chlorophenylmethylbenzene is isolated via distillation.

- Bromination : The product is treated with Br₂/FeBr₃ as described in Method 1.

Yield : 58–62% overall.

Limitation : Polyalkylation may occur, requiring precise stoichiometric control.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables modular synthesis. A bromophenyl boronic ester couples with chlorophenylmethyl halides.

Procedure :

- Boronic Ester Preparation : 2-Bromophenylboronic acid (1 eq) is reacted with pinacol.

- Coupling : The boronic ester (1.1 eq), 1-chloro-2-(chloromethyl)benzene (1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2 eq) in THF/water (3:1) are heated at 80°C for 24 hours.

- Purification : Crude product is recrystallized from ethanol.

Yield : 70–80%.

Advantage : High functional group tolerance and regioselectivity.

Halogen Exchange via Nucleophilic Substitution

A halogen exchange reaction replaces chlorine with bromine using NaBr or LiBr under acidic conditions.

Procedure :

- Substrate Activation : 1-Chloro-2-(chlorophenylmethyl)benzene (1 eq) is treated with H₂SO₄ (2 eq) at 100°C.

- Bromide Addition : NaBr (1.5 eq) is added, and the mixture is refluxed for 8 hours.

- Isolation : The product is extracted with ethyl acetate and dried over MgSO₄.

Yield : 50–55%.

Challenge : Competing elimination reactions may reduce efficiency.

Grignard Reaction Followed by Bromination

This two-step approach constructs the chlorophenylmethyl group via Grignard addition.

Procedure :

- Grignard Formation : Chlorobenzyl magnesium chloride (1 eq) is prepared in THF.

- Alkylation : The Grignard reagent reacts with bromobenzaldehyde (1 eq) at −78°C, then warmed to room temperature.

- Oxidation : The alcohol intermediate is oxidized with PCC to yield the ketone.

- Reductive Bromination : The ketone is treated with PBr₃ to install the bromine.

Yield : 40–45%.

Complexity : Multiple steps and sensitive intermediates limit scalability.

Photochemical Bromination

Ultraviolet (UV) light initiates radical bromination, offering a metal-free alternative.

Procedure :

- Reaction Setup : Chlorophenylmethylbenzene (1 eq) and NBS (1.1 eq) in CCl₄ are irradiated with UV light (254 nm) for 24 hours.

- Quenching : The mixture is filtered, and the solvent is evaporated.

- Purification : Silica gel chromatography isolates the product.

Yield : 55–60%.

Advantage : Avoids Lewis acids, reducing waste.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Conditions | Key Advantage |

|---|---|---|---|---|

| Electrophilic Bromination | 65–75 | FeBr₃ | Room temperature | Direct, single-step |

| Friedel-Crafts Alkylation | 58–62 | TiCl₄ | 50°C, 6 hours | Scalable |

| Suzuki Coupling | 70–80 | Pd(PPh₃)₄ | 80°C, 24 hours | High regioselectivity |

| Halogen Exchange | 50–55 | H₂SO₄ | Reflux, 8 hours | Simple reagents |

| Grignard/Bromination | 40–45 | PBr₃ | Multi-step | Flexible substrate scope |

| Photochemical | 55–60 | UV light | 24 hours | Metal-free, eco-friendly |

Mechanistic Insights and Optimization

- Electrophilic Bromination : The chlorophenylmethyl group directs bromine to the ortho-position via resonance stabilization of the Wheland intermediate.

- Friedel-Crafts : TiCl₄ activates the alkyl chloride, forming a carbocation that undergoes electrophilic aromatic substitution.

- Suzuki Coupling : Oxidative addition of the aryl halide to Pd(0) precedes transmetalation with the boronic ester, enabling C–C bond formation.

Optimization Tips :

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1-bromo-2-(chlorophenylmethyl)- can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction Reactions: Reduction of benzene, 1-bromo-2-(chlorophenylmethyl)- can lead to the formation of corresponding dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Products include various oxidized derivatives of the original compound.

Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Pharmaceuticals

Benzene, 1-bromo-2-(chlorophenylmethyl)- is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents allow for electrophilic aromatic substitution reactions, which are crucial in developing new drugs. For instance, it can be transformed into other halogenated compounds that serve as precursors for active pharmaceutical ingredients (APIs).

2. Production of Agrochemicals

This compound plays a role in the synthesis of agrochemicals, including herbicides and insecticides. The halogenated structure enhances biological activity and stability, making it suitable for agricultural applications.

3. Material Science

In material science, benzene derivatives are used to create polymers and other materials with specific properties. The presence of bromine and chlorine atoms can modify the thermal stability and mechanical strength of polymers.

Data Tables

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Various halogenated compounds | Up to 89% |

| Nucleophilic Substitution | Chlorinated derivatives | Variable |

Case Studies

Case Study 1: Synthesis of Halogenated Benzophenones

A study demonstrated the use of benzene, 1-bromo-2-(chlorophenylmethyl)- in synthesizing halogenated benzophenones via electrophilic substitution reactions. The resulting compounds exhibited enhanced photostability and were evaluated for their potential as UV filters in cosmetic formulations.

Case Study 2: Agrochemical Development

Research indicated that derivatives of this compound were effective as herbicides against specific weed species. The study highlighted the structure-activity relationship (SAR) that correlates the presence of bromine and chlorine with increased herbicidal efficacy.

Mechanism of Action

The mechanism of action of benzene, 1-bromo-2-(chlorophenylmethyl)- involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the benzene ring can undergo various transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-bromo-2-(chlorophenylmethyl)benzene , we compare it with structurally related brominated and chlorinated benzene derivatives. Key compounds include:

Structural and Electronic Comparisons

- Substituent Bulk: The chlorophenylmethyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl (-CH₃) or methoxy (-OCH₃) groups in analogs . This bulk may reduce solubility in non-polar solvents but enhance stability in solid-state applications.

- In contrast, 1-bromo-2-methylbenzene exhibits simpler electronic effects dominated by bromine and methyl .

Physical Properties

- Molecular Weight : The target compound (281.58 g/mol) is heavier than simpler analogs like 1-bromo-2-methylbenzene (171.03 g/mol) . This correlates with higher boiling points and melting points, though experimental data for the target are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.